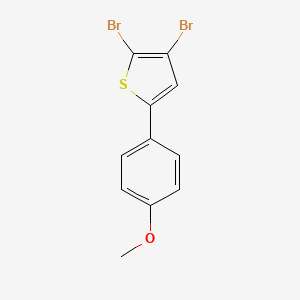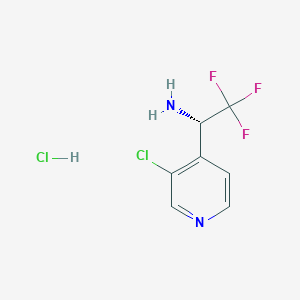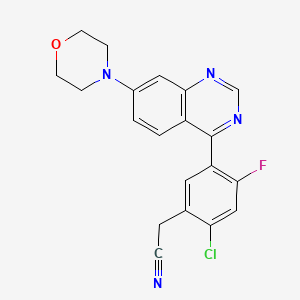![molecular formula C10H8ClN3 B13035472 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with cyclopropylamine, followed by cyclization with a suitable reagent to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-B]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
科学研究应用
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog with only the pyridine ring.
Cyclopropylamine: Contains the cyclopropyl group but lacks the heterocyclic structure.
Pyrido[2,3-B]pyrazine: The parent compound without the chlorine and cyclopropyl substitutions.
Uniqueness
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is unique due to its combination of the chlorine atom and cyclopropyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
属性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
2-chloro-7-cyclopropylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H8ClN3/c11-9-5-13-10-8(14-9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2 |
InChI 键 |
BYVPFXQQARCJLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC3=NC(=CN=C3N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)







![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)

